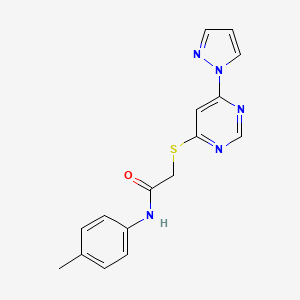

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Description

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a thioacetamide derivative featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position and a p-tolyl acetamide group. The pyrimidine-thioacetamide scaffold is a structural motif associated with diverse biological activities, including kinase inhibition and antiproliferative effects .

Properties

IUPAC Name |

N-(4-methylphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c1-12-3-5-13(6-4-12)20-15(22)10-23-16-9-14(17-11-18-16)21-8-2-7-19-21/h2-9,11H,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOKRJNLEDCITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often prepared via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Thioether Linkage Formation: The pyrazole and pyrimidine rings are connected through a thioether linkage, which can be achieved by reacting a halogenated pyrimidine with a thiol-substituted pyrazole.

Acetamide Formation: The final step involves the acylation of the thioether-linked intermediate with p-tolyl acetic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. The mechanisms through which these compounds exert their effects often involve the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Case Studies and Findings

- Inhibition of Cancer Cell Lines : A study reported that related pyrazole compounds showed significant cytotoxicity against various cancer cell lines, including MCF7 and A549. These compounds exhibited IC50 values ranging from 0.83 to 3.79 µM, indicating potent anticancer activity .

- Mechanistic Insights : The compound's structure allows for interaction with key proteins involved in tumor progression. For example, derivatives have been shown to inhibit Aurora-A kinase, a target for cancer therapy, with IC50 values as low as 0.067 µM .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. The compound has been implicated in studies assessing its effectiveness against various pathogens.

Key Findings

- Minimum Inhibitory Concentration (MIC) : Related pyrazole compounds demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The ability of these compounds to inhibit biofilm formation further enhances their potential as antimicrobial agents, making them suitable candidates for treating infections where biofilm is a concern .

Anti-inflammatory Properties

Another promising application of the compound is its anti-inflammatory potential. Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways.

Research Insights

- In vitro Studies : Compounds similar to the one discussed have shown significant anti-inflammatory activity in vitro, suggesting that they could be developed into therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of new compounds. Research has focused on how modifications to the pyrazole and pyrimidine moieties affect biological activity.

Findings from SAR Studies

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. The thioether linkage and acetamide group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with shared scaffolds or substituents. Below is a detailed comparison based on the provided evidence:

Structural and Functional Analogues

Key Findings and Trends

Biological Activity :

- The target compound’s pyrazole-pyrimidine scaffold may confer stronger kinase inhibition compared to imidazole derivatives (e.g., ) due to enhanced π-π stacking and hydrogen bonding .

- Compounds with p-tolyl groups (e.g., 3e in ) exhibit improved lipophilicity, correlating with better blood-brain barrier penetration in CNS-targeted agents .

Synthetic Feasibility :

- Higher yields (>80%) are observed in derivatives with simpler substituents (e.g., 3g in ) compared to those with bulky groups (e.g., Compound 20 in , .2 mg yield) .

Physicochemical Properties :

- Melting points for thioacetamide derivatives typically range between 228–265°C, suggesting high crystallinity and stability .

- The trifluoromethyl group in ’s Compound 20 may enhance metabolic stability but reduce aqueous solubility .

Limitations and Contradictions

- While highlights antiproliferative activity (IC₅₀ ~15 µg/mL), the absence of kinase inhibition data for the target compound limits direct comparisons .

- ’s methylenedioxybenzothiazole derivatives prioritize anthelmintic activity, whereas the target compound’s pyrazole-pyrimidine scaffold may favor anticancer applications .

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a thioether derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The molecular formula for this compound is C_{16}H_{17N_4S. The compound features a pyrazole ring , a pyrimidine moiety , and a thioether linkage , which are crucial for its biological activity. The presence of these functional groups enhances lipophilicity and metabolic stability, contributing to its efficacy in various biological contexts.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Several studies have shown that similar compounds can inhibit key oncogenic pathways:

- Inhibition of BRAF(V600E) : Compounds with a pyrazole structure have demonstrated inhibitory effects on the BRAF(V600E) mutation, a common driver in melanoma and other cancers .

- Cell Proliferation : Studies report that derivatives can induce apoptosis in cancer cells, with IC50 values indicating effective growth inhibition (e.g., one study reported an IC50 of 49.85 µM for related compounds) .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes:

- Nitric Oxide Production : Research indicates that these compounds can significantly reduce nitric oxide levels in activated macrophages, thereby mitigating inflammatory responses .

Antimicrobial Activity

Pyrazole-based compounds have also been evaluated for their antimicrobial properties:

- Broad-spectrum Activity : Similar thioether-containing pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Pyrazole Ring | Essential for antitumor activity |

| Thioether Linkage | Enhances lipophilicity |

| Aromatic Groups | Modulate receptor interactions |

This table summarizes how different structural components influence the biological efficacy of the compound.

Case Studies

Several case studies highlight the biological relevance of pyrazole derivatives:

- Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit cell growth in various cancer cell lines, establishing a direct link between structure and antitumor activity.

- Inflammation Models : In vivo models showed that compounds similar to this compound effectively reduced inflammation markers in induced arthritis models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.